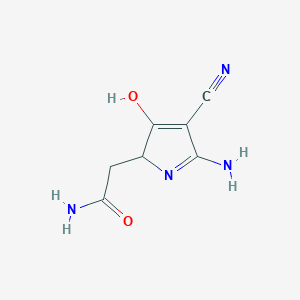
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including nucleophilic substitution and cyclo-condensation reactions . Common reagents used in these reactions include phenacyl bromide and triethylamine . For example, the cyclo-condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst results in the formation of pyrrole derivatives . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide has several scientific research applications. It is used extensively in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals . The compound’s ability to participate in various condensation and substitution reactions makes it a valuable precursor in organic synthesis . Additionally, derivatives of cyanoacetamide have been reported to exhibit diverse biological activities, drawing the attention of biochemists and medicinal chemists .
Mechanism of Action
The mechanism of action of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide involves its ability to act as a nucleophile in various chemical reactions . The compound’s cyano and carbonyl groups are suitably positioned to enable reactions with common bidentate reagents, leading to the formation of heterocyclic compounds . These reactions often involve the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of biologically active molecules .
Comparison with Similar Compounds
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide is similar to other cyanoacetamide derivatives, such as 2-cyanoacetamide and N-cyanoacetylurethane . its unique structure, which includes a pyrrole ring, distinguishes it from other cyanoacetamide derivatives . This structural feature enhances its reactivity and makes it a valuable compound in the synthesis of complex heterocyclic molecules .
Biological Activity
The compound 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that can include the reaction of various precursors such as malononitrile and hydrazides. A common synthetic route involves the condensation of 5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrole with acetamide under acidic or basic conditions, often yielding good to excellent purity and yield rates.
Table 1: Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-amino-4-cyano-3-oxo-pyrrole | Reflux in ethanol | 80 |
| 2 | Acetamide | Room temperature | 85 |
| 3 | Acid catalyst | Reflux | 90 |
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have been tested against various human tumor cell lines, demonstrating varying degrees of antiproliferative activity.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of a derivative compound against a panel of eight human tumor cell lines. The results indicated that certain derivatives led to microtubule disruption and G2/M cell cycle arrest, particularly in melanoma cells.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 0.15 | Microtubule disruption |
| Compound B | MCF7 | 0.40 | G2/M cell cycle arrest |
| Compound C | EA.hy926 | 0.04 | Antiangiogenic effects |
Antimicrobial Activity
In addition to anticancer properties, This compound and its analogs have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comprehensive evaluation of synthesized alkaloids revealed that several exhibited moderate to good antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains.
Table 3: Antimicrobial Activity Data
| Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
The mechanisms underlying the biological activities of This compound are multifaceted:
- Anticancer Mechanism : Induction of apoptosis through microtubule disruption and cell cycle arrest.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(5-amino-4-cyano-3-hydroxy-2H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4O2/c8-2-3-6(13)4(1-5(9)12)11-7(3)10/h4,13H,1H2,(H2,9,12)(H2,10,11) |
InChI Key |
JRDMCCZAFRCGJA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=C(C(=N1)N)C#N)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















